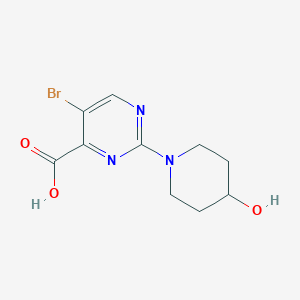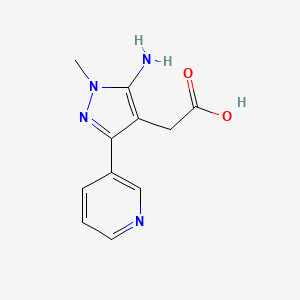
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine is a chemical compound that features a thiazole ring substituted with a 3-amino-4-chlorophenyl group and two N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 3-amino-4-chlorophenylamine.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Material Science: It is used in the synthesis of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Amino-4-chlorophenyl)-N-methylthiazol-2-amine
- 4-(3-Amino-4-chlorophenyl)-N,N-diethylthiazol-2-amine
Uniqueness
4-(3-Amino-4-chlorophenyl)-N,N-dimethylthiazol-2-amine is unique due to its specific substitution pattern and the presence of both amino and chloro groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C11H12ClN3S |
|---|---|
Peso molecular |
253.75 g/mol |
Nombre IUPAC |
4-(3-amino-4-chlorophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3S/c1-15(2)11-14-10(6-16-11)7-3-4-8(12)9(13)5-7/h3-6H,13H2,1-2H3 |
Clave InChI |
IWNZFYWBBYHQIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC(=CS1)C2=CC(=C(C=C2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
![4-(2-Hydroxyethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11789955.png)


![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)

![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)






